![molecular formula C21H16FNO2 B4710426 1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4710426.png)
1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one
Overview
Description
1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, also known as FPPP, is a chemical compound that belongs to the class of cathinones. It is a synthetic stimulant that has gained attention in the scientific community due to its potential for use in research.
Mechanism of Action
1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one acts as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in rats, indicating its stimulant properties. It has also been found to increase dopamine levels in the brain, as well as to cause changes in the expression of certain genes related to dopamine signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one in lab experiments is its ability to act as a selective dopamine reuptake inhibitor, making it useful for studying the effects of dopamine on the brain. However, its potency and potential for abuse may make it difficult to use in certain experiments, and its effects may vary depending on the dosage and administration method.
Future Directions
There are several potential future directions for research involving 1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one. One area of interest is its potential for use in developing new treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as to develop safer and more effective derivatives of the compound.
Scientific Research Applications
1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has shown potential for use in scientific research, particularly in the field of neuroscience. It has been used to study the effects of stimulants on the brain, as well as to investigate the mechanisms of action of other cathinones.
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-phenoxyanilino)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-15,23H/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUWPRPBJVUSA-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.